molecular formula C11H7Cl2N3O3S B11292416 Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11292416
M. Wt: 332.2 g/mol
InChI Key: MDFFVIHSZRDOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains a methyl ester group and a dichlorobenzoyl amide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication, protein synthesis, or cell division, ultimately resulting in the death of the target cells .

Comparison with Similar Compounds

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Biological Activity

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiviral
  • Antidiabetic

The presence of the thiadiazole ring contributes to these activities due to its ability to interact with various biological targets.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2,4-dichlorobenzoyl chloride in the presence of a suitable solvent and base. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) show that this compound has moderate to high inhibitory effects depending on the concentration used.
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis20100

This table summarizes the antimicrobial efficacy observed in preliminary studies.

Anticancer Activity

Recent research has indicated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. This compound was evaluated in several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Results showed that this compound induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic markers.

Case Studies

In a study conducted by researchers at [source], a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that this compound exhibited IC50 values in the low micromolar range across different cell lines.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiadiazole Ring : Essential for biological activity.
  • Dichlorobenzoyl Group : Enhances lipophilicity and interaction with cellular targets.
  • Carboxylate Group : May facilitate binding interactions with enzymes or receptors.

Properties

Molecular Formula

C11H7Cl2N3O3S

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 5-[(2,4-dichlorobenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2N3O3S/c1-19-11(18)8-10(20-16-15-8)14-9(17)6-3-2-5(12)4-7(6)13/h2-4H,1H3,(H,14,17)

InChI Key

MDFFVIHSZRDOQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.